molecular formula C28H29ClN4O4 B12392849 Fgfr-IN-11

Fgfr-IN-11

Cat. No.: B12392849
M. Wt: 521.0 g/mol
InChI Key: RJOWKASSFBQDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fgfr-IN-11 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Fgfr-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives that retain the core inhibitory activity while exhibiting different pharmacokinetic properties .

Scientific Research Applications

Fgfr-IN-11 has a wide range of scientific research applications, including:

Mechanism of Action

Fgfr-IN-11 exerts its effects by covalently binding to the FGFR kinase domain, inhibiting FGFR phosphorylation and downstream signaling pathways. This inhibition blocks the activation of pathways such as the RAS-MAPK-ERK, PI3K-Akt-mTOR, and JAK-STAT pathways, ultimately leading to decreased cell viability in cancer cell lines with FGFR alterations .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H29ClN4O4

Molecular Weight

521.0 g/mol

IUPAC Name

1-[2-chloro-4-[7-methoxy-6-(1-prop-2-enoylpiperidin-4-yl)quinolin-4-yl]oxyphenyl]-3-cyclopropylurea

InChI

InChI=1S/C28H29ClN4O4/c1-3-27(34)33-12-9-17(10-13-33)20-15-21-24(16-26(20)36-2)30-11-8-25(21)37-19-6-7-23(22(29)14-19)32-28(35)31-18-4-5-18/h3,6-8,11,14-18H,1,4-5,9-10,12-13H2,2H3,(H2,31,32,35)

InChI Key

RJOWKASSFBQDER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C3CCN(CC3)C(=O)C=C)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl

Origin of Product

United States

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